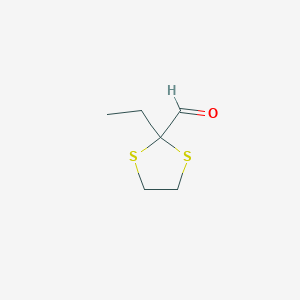

2-ethyl-1,3-dithiolane-2-carbaldehyde

Beschreibung

Thioacetal Chemistry

1,3-Dithiolanes are a class of cyclic thioacetals, which are the sulfur analogs of acetals. wikipedia.org Their formation involves the reaction of a carbonyl compound with a dithiol, such as 1,2-ethanedithiol (B43112), typically catalyzed by a Lewis acid (e.g., BF₃) or a Brønsted acid. organic-chemistry.orgyoutube.com This reaction proceeds through a hemithioacetal intermediate. youtube.com

A key feature of thioacetals like 1,3-dithiolanes is their stability. They are generally resistant to hydrolysis under both acidic and basic conditions, a property that makes them excellent protecting groups for carbonyl functionalities during various synthetic transformations. chemicalbook.com Deprotection, or the regeneration of the original carbonyl group, often requires specific reagents such as those containing mercury(II) salts or other oxidative or alkylative methods. youtube.comorganic-chemistry.org

Umpolung Reactivity

A paramount concept in dithiolane and dithiane chemistry is that of "umpolung," a German term for polarity inversion. wikipedia.orgchemeurope.com This principle was notably developed by E.J. Corey and Dieter Seebach. wikipedia.org In a typical carbonyl group, the carbon atom is electrophilic due to the higher electronegativity of oxygen. However, when a carbonyl is converted into a dithioacetal, the C2 proton becomes sufficiently acidic (pKa ≈ 31 for a dithiane) to be removed by a strong base, such as n-butyllithium. youtube.com

This deprotonation generates a carbanion at the C2 position, transforming the formerly electrophilic carbon into a potent nucleophile. chemeurope.com This nucleophilic species is considered a "masked acyl anion." It can then react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. organic-chemistry.orgchemeurope.com This inversion of reactivity allows for the formation of products like α-hydroxy ketones and 1,2-diketones, which are not accessible through standard aldol-type reactions. organic-chemistry.org It is important to note that while 2-lithio-1,3-dithianes are generally stable, the corresponding 2-lithio-1,3-dithiolanes are known to be less stable and can undergo fragmentation through the elimination of ethylene (B1197577). wikipedia.orgorganic-chemistry.org

Eigenschaften

IUPAC Name |

2-ethyl-1,3-dithiolane-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS2/c1-2-6(5-7)8-3-4-9-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAXKQCPVKSMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(SCCS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Evolution of 1,3 Dithiolanes As Versatile Synthetic Building Blocks

The role of 1,3-dithiolanes in organic synthesis has evolved significantly over time. Initially valued primarily for their utility as robust protecting groups for aldehydes and ketones, their application has expanded dramatically, establishing them as versatile synthetic building blocks. organic-chemistry.org Their stability under a wide range of conditions allows chemists to perform reactions elsewhere in a molecule without affecting the masked carbonyl group. chemicalbook.com

The true revolution in their use came with the exploitation of umpolung reactivity. The ability to transform an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent via the dithiolane intermediate provided a powerful new tool for carbon-carbon bond formation. This strategy, often referred to as the Corey-Seebach reaction, opened synthetic pathways to a host of complex molecules. organic-chemistry.org The dithiolane group can be seen as a versatile handle that can be introduced, used to build molecular complexity through nucleophilic attack, and then subsequently removed to unmask the carbonyl or reductively cleaved to a methylene (B1212753) group. youtube.com This has made 1,3-dithiolanes and their six-membered dithiane analogs central to the total synthesis of numerous natural products and other complex organic targets.

Table 2: Key Synthetic Transformations of the 1,3-Dithiolane (B1216140) Scaffold This interactive table outlines the primary roles of 1,3-dithiolanes in synthesis.

| Transformation | Description | Reagents | Result |

|---|---|---|---|

| Protection | Masking of a carbonyl group. | 1,2-Ethanedithiol (B43112), Acid Catalyst (e.g., Lewis Acid) | Formation of a stable 1,3-dithiolane ring. |

| Umpolung/Alkylation | Inversion of polarity to form a nucleophilic center. | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., R-X, Epoxide) | Formation of a C-C bond at the C2 position. | | Deprotection | Regeneration of the original carbonyl group. | HgCl₂, H₂O/CdCO₃; or other oxidative reagents. | Cleavage of the dithiolane to yield a ketone or aldehyde. |

Specific Significance of the 2 Carbaldehyde Moiety in Synthetic Transformations

Classical Thioacetalization Protocols for 1,3-Dithiolane-2-carbaldehydes

The formation of the 1,3-dithiolane ring from a carbonyl compound and a dithiol is a cornerstone of synthetic organic chemistry. researchgate.net This reversible reaction, known as thioacetalization, is typically catalyzed by acids and is widely employed for the protection of aldehydes and ketones. asianpubs.orgresearchgate.netwikipedia.org

Direct Condensation Approaches

The most straightforward method for synthesizing 1,3-dithiolanes is the direct condensation of a carbonyl compound with 1,2-ethanedithiol (B43112). wikipedia.org In the context of 2-substituted-1,3-dithiolane-2-carbaldehydes, this would involve the reaction of a 1,2-dicarbonyl compound with 1,2-ethanedithiol. For instance, the reaction of 2,3-butanedione (B143835) or aqueous pyruvaldehyde with various vicinal dithiols can yield 2-methyl-1,3-dithiolane-2-carbaldehyde derivatives. acs.org However, the accessibility of the required α-dicarbonyl starting materials can be a limiting factor, and complex product mixtures may arise from these reactions. acs.org

An alternative direct approach involves the reaction of 1,2-disulfenyl chlorides with aldehydes. acs.org This method has been successfully applied to synthesize various 2-substituted-1,3-dithiolane-2-carboxaldehydes. acs.org For example, reacting 1,2-ethanedisulfenyl chloride with propionaldehyde (B47417) can produce this compound. acs.org

The reaction conditions for direct condensation can be optimized to favor the formation of specific products. For example, the acid-catalyzed condensation of 2,2'-thiodiethanethiol with benzaldehyde (B42025) can lead to monomeric, dimeric, or polymeric thioacetal products depending on the solvent, concentration, and reaction time. rsc.org At a concentration of 0.2 mol dm-3 in refluxing benzene, a mixture of products is obtained. rsc.org

Catalytic Systems in Dithiolane Formation

A wide array of catalytic systems have been developed to facilitate the formation of 1,3-dithiolanes under mild and efficient conditions. These catalysts can be broadly categorized as Brønsted acids, Lewis acids, and solid-supported reagents.

Brønsted Acid Catalysts:

p-Toluenesulfonic acid (p-TsOH): Often used in combination with silica (B1680970) gel, p-TsOH is a highly effective catalyst for thioacetalization, offering good yields and short reaction times. chemicalbook.comorganic-chemistry.org

Perchloric acid on silica gel (HClO₄-SiO₂): This solid-supported acid is an extremely efficient and reusable catalyst for 1,3-dithiolane formation, particularly under solvent-free conditions at room temperature. chemicalbook.comorganic-chemistry.org

Brønsted acidic ionic liquids: These have been used to catalyze the chemoselective thioacetalization of aldehydes, providing very good yields. chemicalbook.comorganic-chemistry.org

Tungstophosphoric acid (H₃PW₁₂O₄₀): This heteropoly acid has been shown to be an effective catalyst for the synthesis of 1,3-dithiolanes. organic-chemistry.org

Tungstate (B81510) sulfuric acid: This novel, environmentally benign catalyst promotes the thioacetalization of carbonyl compounds under solvent-free conditions, resulting in excellent yields and short reaction times. researchgate.net

Lewis Acid Catalysts:

Yttrium triflate (Y(OTf)₃): This catalyst allows for the successful conversion of carbonyl compounds to their corresponding dithiolane derivatives and enables highly chemoselective protection of aldehydes. organic-chemistry.org

Praseodymium triflate (Pr(OTf)₃): An efficient and recyclable catalyst for the chemoselective protection of aldehydes. chemicalbook.comorganic-chemistry.org

Hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄): Catalyzes the conversion of various carbonyl compounds to thioacetals in high yields under mild conditions that tolerate sensitive functional groups. organic-chemistry.org

Iron catalysts: Used for the catalytic dithioacetalization of aldehydes with 2-chloro-1,3-dithiane. organic-chemistry.org

Iodine: A catalytic amount of iodine can effectively promote the thioacetalization of aldehydes and ketones. organic-chemistry.org

Copper(II) triflate on silica gel (Cu(OTf)₂-SiO₂): This solid-supported catalyst is highly effective for the thioacetalization of aldehydes and ketones under solvent-free conditions. researchgate.net

Other Catalytic Systems:

Amberlyst-15 and bentonite: These solid acid catalysts are used in the condensation of aldehydes and ketones with 1,2-ethanedithiol to give 1,3-dithiolanes in good to moderate yields. chemicalbook.com

Polyphosphoric acid (PPA): While typically used for deprotection, acids are also used to catalyze the formation of 1,3-dithiolanes. asianpubs.org

| Catalyst | Substrate | Conditions | Yield | Reference |

| p-Toluenesulfonic acid/Silica gel | Aldehydes/Ketones | - | Excellent | organic-chemistry.org |

| HClO₄-SiO₂ | Carbonyl compounds | Solvent-free, RT | - | chemicalbook.comorganic-chemistry.org |

| Yttrium triflate | Carbonyl compounds | Catalytic amount | - | organic-chemistry.org |

| Tungstate sulfuric acid | Carbonyl compounds | Solvent-free, catalytic | Excellent | researchgate.net |

| Iodine | Aldehydes/Ketones | Catalytic amount | - | organic-chemistry.org |

Convergent Synthesis of 2-Substituted-1,3-dithiolane Derivatives

Convergent synthetic strategies offer an alternative to the direct condensation of dicarbonyl compounds, allowing for the construction of 2-substituted-1,3-dithiolanes from simpler, more readily available starting materials.

Alkylation Strategies on Dithiolane Anions

A key feature of 1,3-dithianes and, to a lesser extent, 1,3-dithiolanes is the acidity of the C2 proton. youtube.com Deprotonation of a 1,3-dithiolane with a strong base, such as n-butyllithium (n-BuLi), generates a nucleophilic carbanion that can be alkylated with various electrophiles. wikipedia.orgyoutube.com This "umpolung" or reversal of polarity allows the C2 carbon, which is typically electrophilic in a carbonyl group, to act as a nucleophile.

While the anion of 1,3-dithiane (B146892) is relatively stable, the corresponding 1,3-dithiolane anion can be prone to fragmentation, leading to the formation of a dithiocarboxylate and ethylene (B1197577). wikipedia.orgacs.org However, under carefully controlled conditions, alkylation can be achieved. For instance, 2-lithio-1,3-dithianes react smoothly with benzenesulfonates of primary alcohols at room temperature to afford 2-alkyl derivatives in high yields. organic-chemistry.org This methodology can be extended to 1,3-dithiolane systems, providing a route to 2-substituted derivatives.

The reaction of cyclotene (B1209433) (2-hydroxy-3-methylcyclopent-2-en-1-one) with 1,3-propanedithiol (B87085) yields the corresponding 1,3-dithiane derivative, which can then be alkylated with various alkyl halides to introduce substituents at the 2-position. tandfonline.com Although this example uses a dithiane, the principle can be applied to dithiolanes.

In a notable contrast, the anion of trans-1,3-dithiolane 1,3-dioxide is sufficiently stable and does not decompose, allowing for high yields of adducts when reacted with aldehydes. acs.org

Functionalization of Pre-formed 1,3-Dithiolanes

Functionalization of a pre-formed 1,3-dithiolane ring provides another convergent route to 2-substituted derivatives. One approach involves the base-mediated fragmentation of 2-aryl-1,3-dithiolanes to generate aryl-dithiocarboxylates, which can then be trapped with alkyl halides to furnish dithioesters. acs.org

Another strategy involves the reaction of 1,2-disulfenyl chlorides with active methylene (B1212753) compounds. For example, the reaction of 1,2-ethanedisulfenyl chloride with ethyl acetoacetate (B1235776) yields 2-carbethoxy-2-acetyl-1,3-dithiolane, which can be subsequently hydrolyzed and decarboxylated to give 2-acetyl-1,3-dithiolane. acs.org

Furthermore, 2-silylated 1,3-dithiolanes can be used in a [3+2]-cycloaddition with thioketones to form sterically crowded 2-trimethylsilyl-1,3-dithiolanes. beilstein-journals.org These can then be converted to tetrasubstituted ethenes. beilstein-journals.org While not directly leading to a carbaldehyde, this demonstrates the versatility of functionalized 1,3-dithiolanes in synthesis.

Stereoselective and Enantioselective Synthesis of this compound Scaffolds

The creation of stereocenters, particularly at the C2 position of the dithiolane ring, is a significant challenge in the synthesis of these compounds.

Stereoselective synthesis of cis- and trans-2-substituted 1,3-dithiane 1-oxides has been achieved, indicating that control over the stereochemistry of the sulfur-containing ring is possible. acs.org While this work focuses on dithianes, the principles can be relevant to dithiolane systems.

The stereoselective formation of substituted 1,3-dioxolanes has been accomplished through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, proceeding via a stereospecific 1,3-dioxolan-2-yl cation intermediate. mdpi.com A similar strategy could potentially be adapted for the stereoselective synthesis of 1,3-dithiolanes.

Furthermore, palladium-catalyzed alkoxycarbonylation of 1,3-diynes has been shown to produce 1,2,3,4-tetrasubstituted conjugated dienes with high stereoselectivity, showcasing a method for creating complex stereochemical arrangements that could be applied to precursors for dithiolane synthesis. nih.gov

Asymmetric Inductions in Dithiolane Synthesis

Asymmetric induction refers to the preferential formation of one stereoisomer over another in a chemical reaction, guided by a chiral feature already present in the substrate. In the context of this compound synthesis, a chiral 1,3-dithiolane backbone, derived from an enantiopure dithiol, can serve as the source of this induction. The chiral environment created by the substituents on the dithiolane ring can influence the facial selectivity of electrophilic attack on a C2-nucleophile, leading to a diastereoselective functionalization.

While the direct synthesis of this compound using this method is not extensively documented, the principle is well-established in the synthesis of other chiral dithiolane-containing compounds. For instance, the 1,3-dithiolane heterocycle is a recognized scaffold in drug design, and for derivatives substituted at position 4, the introduction of a chiral center on the heterocycle necessitates the separation and characterization of stereoisomers. mdpi.comunimore.it The resolution of chiral synthons like (1,4-dithiaspiro[4.5]decan-2-yl)methanol highlights the importance and utility of enantiopure dithiolane building blocks. mdpi.comresearchgate.netnih.gov These enantiopure scaffolds can then be used to direct subsequent synthetic transformations.

The general strategy would involve the reaction of an appropriate C2-dithiolane carbanion, generated from a chiral 1,3-dithiolane, with an electrophile that can be later converted to a formyl group. The inherent chirality of the dithiolane backbone would favor the approach of the electrophile from the less sterically hindered face, resulting in one diastereomer being formed in excess.

Table 1: Hypothetical Diastereoselective Synthesis via Asymmetric Induction

| Step | Reaction | Description | Expected Outcome |

| 1 | Formation of Chiral Dithiolane | Reaction of an enantiopure dithiol (e.g., (4R,5R)-2,3-butanedithiol) with an appropriate carbonyl compound. | Formation of a chiral 1,3-dithiolane with a defined stereochemistry. |

| 2 | Deprotonation | Treatment of the chiral dithiolane with a strong base (e.g., n-butyllithium) to generate a C2-carbanion. | Formation of a chiral dithiolane anion. |

| 3 | Electrophilic Quench | Reaction of the anion with an electrophilic formylating agent or a precursor. | Diastereoselective formation of the 2-substituted-1,3-dithiolane. |

| 4 | Conversion to Aldehyde | If a precursor was used, conversion to the final carbaldehyde. | Enantioenriched 2-substituted-1,3-dithiolane-2-carbaldehyde. |

This table presents a conceptual pathway as direct literature for the target molecule is scarce.

Chiral Auxiliary and Organocatalytic Approaches

When the dithiolane ring itself is not chiral, or to enhance the stereoselectivity, external chiral influences can be employed. These include chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective transformation, and organocatalysts, which are small organic molecules that can accelerate a reaction and control its stereochemical outcome.

Chiral Auxiliary Approaches

A well-established method in asymmetric synthesis involves the use of chiral auxiliaries, such as the Evans oxazolidinones. researchgate.net In a hypothetical application to the synthesis of a precursor to this compound, one could envision attaching a chiral auxiliary to a 2-carboxy-1,3-dithiolane derivative. The auxiliary would then direct the diastereoselective alkylation at the C2 position with an ethyl group. Subsequent removal of the auxiliary and reduction of the carboxylic acid would yield the desired chiral aldehyde.

The effectiveness of this approach relies on the ability of the chiral auxiliary to create a rigid, well-defined conformational bias in the transition state of the alkylation reaction. This bias forces the electrophile (in this case, an ethylating agent) to approach from a specific face, leading to a high degree of diastereoselectivity.

Table 2: Diastereoselective Alkylation using an Evans Chiral Auxiliary

| Entry | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | NaN(TMS)₂ | THF | >99:1 |

| 2 | Allyl iodide | NaN(TMS)₂ | THF | >99:1 |

| 3 | Methyl iodide | NaN(TMS)₂ | THF | 99:1 |

Data adapted from a representative procedure for the alkylation of an N-acyl oxazolidinone, demonstrating the high diastereoselectivity achievable with this method. researchgate.net

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For the synthesis of structural analogs of this compound, an organocatalytic conjugate addition of a 2-carboxythioester-1,3-dithiane to a nitroalkene has been reported. researchgate.net This reaction, catalyzed by a cinchona-derived bifunctional catalyst, provides access to γ-nitro-β-aryl-α-keto esters with high enantioselectivity. researchgate.net While this is for a dithiane, the principle can be extended to dithiolane systems. The resulting product contains a 2-carboxy-1,3-dithiane moiety which is a precursor to the desired carbaldehyde.

Another relevant organocatalytic transformation is the α-formylation of ketones and aldehydes. researchgate.net For instance, the organocatalytic stereoselective addition of formyl equivalents to aldehydes can afford products with high enantioselectivity. researchgate.net Applying this logic, an organocatalyst could potentially activate a 2-ethyl-1,3-dithiolane for a direct asymmetric formylation at the C2 position.

Table 3: Enantioselective Organocatalytic Conjugate Addition of 2-Carboxythioester-1,3-dithiane to Nitroalkenes

| Entry | Nitroalkene Substituent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 4-Nitrophenyl | Cinchona-derived catalyst A | 71 | 87 |

| 2 | 4-Chlorophenyl | Cinchona-derived catalyst A | 75 | 92 |

| 3 | 2-Chlorophenyl | Cinchona-derived catalyst A | 68 | 85 |

| 4 | 4-Methoxyphenyl | Cinchona-derived catalyst A | 65 | 70 |

Data from the organocatalytic addition to nitroalkenes, showcasing the potential for creating chiral centers adjacent to a dithiane ring. researchgate.net

Carbanion Chemistry of 2-Substituted 1,3-Dithiolanes

The ability to transform the typically electrophilic carbonyl carbon into a nucleophilic species, a concept known as umpolung or polarity inversion, is a cornerstone of modern organic synthesis. The 1,3-dithiolane group is instrumental in this regard. The protons attached to the C2 carbon of the dithiolane ring are significantly more acidic than their alkane counterparts, allowing for deprotonation to form a potent carbon nucleophile. libretexts.org

Generation and Stabilization of 2-Lithio-1,3-dithiolane Species

The generation of 2-lithio-1,3-dithiolane species is typically achieved by treating a 2-substituted 1,3-dithiolane with a strong base, most commonly an organolithium reagent like n-butyllithium (BuLi). wikipedia.org The reaction involves the abstraction of the acidic proton at the C2 position.

The stability of the resulting carbanion is a subject of considerable interest. Several factors contribute to its stabilization compared to a simple alkyl anion:

Inductive Effect : The two adjacent electronegative sulfur atoms withdraw electron density from the carbanion center, stabilizing the negative charge. libretexts.org

Polarizability : Sulfur is a large and polarizable atom, which helps to delocalize the negative charge.

d-Orbital Participation : A key stabilizing factor is the delocalization of the electron pair into the vacant 3d-orbitals of the adjacent sulfur atoms. This orbital overlap creates a more stable, resonance-like structure. stackexchange.comsiue.edu

However, 2-lithio-1,3-dithiolane species are known to be less stable than their six-membered ring analogues, 2-lithio-1,3-dithianes. The five-membered dithiolane-derived anions are susceptible to fragmentation through the elimination of ethylene, which results in the formation of a dithiocarboxylate salt. wikipedia.orgstackexchange.com This instability necessitates the use of low temperatures and prompt reaction with an electrophile to maximize the yield of the desired product.

Nucleophilic Additions to Carbonyl Compounds

Once generated, the 2-lithio-1,3-dithiolane anion is a powerful carbon nucleophile. It readily participates in nucleophilic addition reactions with a variety of electrophiles, most notably the carbonyl carbon of aldehydes and ketones. masterorganicchemistry.com This reaction is fundamental for carbon-carbon bond formation. siue.edu

| Reagent | Electrophile | Product Type | Reference |

| 2-Lithio-1,3-dithiolane | Aldehyde | β-Hydroxy dithiolane | masterorganicchemistry.com |

| 2-Lithio-1,3-dithiolane | Ketone | β-Hydroxy dithiolane | masterorganicchemistry.com |

Aldol (B89426) and Cross-Aldol Reactions Mediated by Dithiolane Aldehydes

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds and represents one of the most fundamental methods for C-C bond formation. nih.govwikipedia.org When an aldehyde, such as this compound, is used in an aldol context, it typically serves as the electrophilic partner (the acceptor), reacting with an enolate or enol nucleophile. In cross-aldol reactions, where both the enolate and the aldehyde are different, controlling the selectivity is paramount.

Diastereoselective Control in Carbon-Carbon Bond Formation

When both the enolate and the aldehyde possess stereocenters, the formation of diastereomeric products is possible. Controlling this diastereoselectivity is a significant challenge and a focus of intensive research. The stereochemical outcome of an aldol reaction is often rationalized using the Zimmerman-Traxler transition state model, particularly for metal enolates. harvard.edu This model proposes a six-membered, chair-like transition state involving the metal cation, the enolate oxygen, and the carbonyl group of the aldehyde. harvard.edu

The steric interactions between the substituents on the enolate and the aldehyde in this cyclic transition state determine which diastereomer is favored. pharmacy180.com For example, the reaction of a chiral aldehyde with a chiral ketone-derived enolate can exhibit "matched" or "mismatched" diastereoselection, where the inherent facial preferences of the two reactants either reinforce or oppose each other. nih.gov The use of specific Lewis acids and reaction conditions can influence the geometry of the transition state, allowing for selective formation of either syn or anti aldol adducts. msu.edu

| Enolate Source | Aldehyde | Key Factor | Predominant Stereoisomer | Reference |

| Boron Enolate | Achiral Aldehyde | Enolate Geometry (E/Z) | syn or anti | pharmacy180.com |

| Chiral Ketone Enolate | Chiral Aldehyde | Double Diastereoselection | Matched/Mismatched Pair | nih.gov |

| Silyl Enol Ether (Lewis Acid) | Achiral Aldehyde | Lewis Acid/Chelation | syn or anti | msu.edu |

Enantioselective Organocatalytic Approaches

In recent decades, organocatalysis has emerged as a powerful alternative to metal-based catalysis for achieving enantioselectivity. nih.gov In the context of the aldol reaction, chiral secondary amines, such as proline and its derivatives, are highly effective catalysts. nih.gov

The mechanism for a proline-catalyzed cross-aldol reaction involving an aldehyde like this compound and a ketone donor proceeds through several key steps:

The ketone reacts with the chiral amine catalyst to form a nucleophilic enamine intermediate.

The enamine then attacks the electrophilic dithiolane aldehyde. The stereochemistry of the approach is directed by the chiral catalyst, often through hydrogen bonding, leading to the preferential formation of one enantiomer.

The resulting iminium ion intermediate is hydrolyzed to release the β-hydroxy ketone product and regenerate the chiral catalyst. nih.gov

This approach allows for the creation of optically enriched aldol products from achiral starting materials under mild conditions. thieme.deresearcher.life

Oxidative Transformations of the 1,3-Dithiolane Ring System

While the 1,3-dithiolane group is stable to many reagents, it can be selectively transformed through oxidation. These transformations are crucial for either deprotection, to regenerate the parent carbonyl group, or for further functionalization of the sulfur atoms. organic-chemistry.org

A primary application of oxidative transformation is the deprotection of the dithiolane to unveil the original carbonyl functionality. This is often a necessary step in a multi-step synthesis. tandfonline.com A variety of reagents have been developed for this oxidative cleavage, each with different levels of reactivity and chemoselectivity.

| Oxidizing Reagent System | Transformation | Conditions | Reference |

| Hg(NO₃)₂·3H₂O | Deprotection to carbonyl | Solid-state, solventless | nih.gov |

| I₂ / H₂O₂ | Deprotection to carbonyl | Aqueous, neutral | organic-chemistry.org |

| trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl-ethaneperoxate / KOH | Deprotection to carbonyl (via ¹O₂) | Mild, room temperature | tandfonline.com |

| Bis(trifluoroacetoxy)iodobenzene | Deprotection to carbonyl | Non-chromatic | organic-chemistry.org |

| t-BuOOH / Cp₂TiCl₂ | Diastereoselective oxidation | Forms monosulfoxide | chemicalbook.com |

| [(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine | Asymmetric oxidation | Forms chiral sulfoxide (B87167) | orgsyn.org |

Beyond simple deprotection, the sulfur atoms themselves can be oxidized. Mild oxidation can lead to the formation of 1,3-dithiolane-1-oxide (a sulfoxide) or, with stronger oxidants, 1,3-dithiolane-1,3-dioxide (a sulfone). chemicalbook.comrsc.org Asymmetric oxidation methods can produce chiral sulfoxides in high enantiomeric excess, which are valuable as chiral auxiliaries to control stereochemistry in subsequent reactions. orgsyn.org

Selective Oxidation to Sulfoxides and Sulfones

The sulfur atoms within the 1,3-dithiolane ring of this compound can be selectively oxidized to form sulfoxides and sulfones. This transformation is a fundamental reaction in organic sulfur chemistry, as sulfoxides and sulfones are important intermediates in the synthesis of various biologically active molecules. mdpi.com The selective oxidation of sulfides to either sulfoxides or sulfones can often be controlled by the stoichiometry of the oxidizing agent. organic-chemistry.org

A variety of oxidizing agents have been developed for this purpose. For instance, hydrogen peroxide in the presence of a catalyst is a common and environmentally friendly option. mdpi.com The choice of catalyst can influence the selectivity of the reaction. For example, tantalum carbide as a catalyst with 30% hydrogen peroxide tends to yield sulfoxides, while niobium carbide under similar conditions favors the formation of sulfones. organic-chemistry.org Another approach involves the use of urea-hydrogen peroxide (UHP), which offers a stable and inexpensive alternative. beilstein-journals.org By adjusting the equivalents of UHP and the reaction temperature, it is possible to selectively produce either the sulfoxide or the sulfone. beilstein-journals.org Specifically, using 1.5 equivalents of UHP at 60°C can favor the formation of sulfoxides, while 2.5 equivalents at 80°C can lead to the corresponding sulfones. beilstein-journals.org

Other notable methods include the use of 1-hexylKuQuinone as a metal-free quinoid catalyst for light-induced thioether to sulfoxide oxidation, and manganese porphyrins as effective electrocatalysts for the selective oxidation of thioethers to sulfoxides without over-oxidation to the sulfone. organic-chemistry.org The table below summarizes various reagents and their effectiveness in the selective oxidation of sulfides.

| Oxidizing System | Product Selectivity | Key Features |

| H₂O₂ / Tantalum Carbide | Sulfoxide | High yield |

| H₂O₂ / Niobium Carbide | Sulfone | Efficiently affords sulfones |

| Urea-Hydrogen Peroxide (1.5 equiv, 60°C) | Sulfoxide | Controlled oxidation |

| Urea-Hydrogen Peroxide (2.5 equiv, 80°C) | Sulfone | Controlled oxidation |

| H₅IO₆ / FeCl₃ | Sulfoxide | Fast reaction times |

| 1-hexylKuQuinone / O₂ / Light | Sulfoxide | Metal-free, recyclable catalyst |

| Manganese Porphyrins (electrocatalysis) | Sulfoxide | Low applied potential, avoids overoxidation |

Mechanistic Aspects of Asymmetric Oxidation Protocols

Asymmetric oxidation of sulfides to chiral sulfoxides is a significant area of research, as enantiomerically pure sulfoxides are valuable building blocks in organic synthesis. While specific studies on the asymmetric oxidation of this compound are not extensively detailed in the provided results, the principles of asymmetric oxidation of sulfides can be applied.

One approach to achieving asymmetry is through the use of chiral catalysts. For instance, vanadium-salan systems have been shown to catalyze the kinetic resolution of racemic sulfoxides. organic-chemistry.org Another strategy involves microbial or enzymatic oxidation. Certain microorganisms, such as Rhodococcus sp. 2N, have demonstrated the ability to perform stereoselective oxidation of related diol compounds. researchgate.net This particular strain was found to catalyze the (R)-selective oxidation of 2-ethyl-2-methyl-1,3-propanediol. researchgate.net Such biocatalytic methods offer a green and highly selective alternative to traditional chemical methods. The mechanism of these enzymatic oxidations often involves the selective recognition of one enantiomer of the substrate by the active site of the enzyme.

Reductive De-protection and Carbonyl Regeneration Strategies

While the dithiolane group is a robust protecting group, its removal to regenerate the parent carbonyl group is a crucial step in many synthetic sequences. organic-chemistry.org This process, known as deprotection or desulfurization, can be achieved through various methods.

Hydrolytic Cleavage of Thioacetals

Hydrolytic cleavage is a common method for the deprotection of thioacetals. This typically involves the use of an acid catalyst in the presence of water. organic-chemistry.org However, the conditions required for hydrolytic cleavage can sometimes be harsh and may not be suitable for substrates containing acid-sensitive functional groups. researchgate.net To address this, milder methods have been developed. For example, layered zirconium sulfophenyl phosphonate (B1237965) has been reported as an efficient heterogeneous catalyst for the mild hydrolysis of 1,3-dithiolanes. researchgate.net Another approach utilizes o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water, which allows for deprotection under neutral conditions at room temperature. organic-chemistry.org

Metal-mediated and Oxidative Desulfurization Methods

Metal-mediated and oxidative methods provide alternative routes for the regeneration of carbonyl compounds from dithiolanes. Oxidative desulfurization involves the oxidation of the sulfur atoms, which facilitates the cleavage of the C-S bonds. mdpi.com Reagents such as copper(II) nitrate (B79036) on montmorillonite (B579905) K10 clay under sonication have been used for the aerobic solid-state deprotection of 1,3-dithiolanes. researchgate.net Another effective system is the use of hydrogen peroxide activated by an iodine catalyst in water, which can deprotect dithianes and dithiolanes under essentially neutral conditions without significant over-oxidation. organic-chemistry.org

The table below provides a summary of different deprotection methods for 1,3-dithiolanes.

| Reagent/System | Conditions | Key Features |

| o-Iodoxybenzoic acid (IBX) / β-Cyclodextrin | Water, room temperature | Neutral conditions |

| Silicasulfuric acid / NaNO₃ | - | Mild and chemoselective |

| H₂O₂ / I₂ (catalyst) / SDS | Water | Essentially neutral conditions, no over-oxidation |

| Cu(NO₃)₂·2.5H₂O / Montmorillonite K10 | Sonication, room temperature | Aerobic, solid-state |

| Zirconium sulfophenyl phosphonate | - | Heterogeneous catalyst, mild hydrolysis |

Cycloaddition and Rearrangement Reactions Involving the Dithiolane Moiety

The dithiolane ring itself can participate in cycloaddition and rearrangement reactions, although these are less common than its use as a protecting group. Cycloaddition reactions are powerful tools for the construction of cyclic systems. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, though its direct application to the dithiolane ring of this compound is not explicitly detailed. libretexts.org However, related ketene (B1206846) dithioacetals can act as heterodienophiles in Diels-Alder reactions. uwindsor.ca

Photochemical [2+2] cycloadditions represent another class of cycloaddition reactions. youtube.com These reactions often require the absorption of light to overcome the activation energy barrier. libretexts.org The stereochemical outcome of these reactions is governed by selection rules, such as the Woodward-Hoffmann rules. youtube.com While specific examples involving this compound are not provided, the potential for the dithiolane moiety to participate in such transformations under specific conditions exists, particularly if the electronic properties of the ring are modified.

Advanced Applications in Complex Organic Synthesis

Strategic Use in Natural Product Total Synthesis

The protection of carbonyl groups is a frequently required step in the multistage total synthesis of natural products. nsf.gov Cyclic thioacetals like 1,3-dithiolanes are valuable in this regard due to their stability under both acidic and basic conditions. nsf.gov Beyond their role as protecting groups, they are highly effective as acyl anion equivalents for the formation of carbon-carbon bonds, a key strategy for building complex molecular architectures. nsf.govnih.gov

Polyketides and terpenes represent two major classes of natural products with diverse structures and biological activities. nih.govnih.gov Their synthesis often involves the sequential coupling of smaller building blocks. The core reactivity of 1,3-dithianes and dithiolanes as acyl anion equivalents makes them suitable for these synthetic campaigns. youtube.comuwindsor.ca The hydrogen atom at the C2 position of a 1,3-dithiane (B146892) is acidic enough (pKa ≈ 31) to be removed by a strong base like n-butyllithium (n-BuLi), generating a stabilized carbanion. youtube.com This nucleophilic carbon can then react with various electrophiles, such as alkyl halides or epoxides, to form new C-C bonds. youtube.comuwindsor.ca

While specific examples detailing the use of 2-ethyl-1,3-dithiolane-2-carbaldehyde in polyketide or terpenoid synthesis are not extensively documented, its structural features allow it to function as a potential building block in this context. The pre-existing ethyl group at the C2 position means it cannot be deprotonated directly to form an acyl anion. However, the aldehyde group can be used as a handle to introduce the dithiolane moiety into a larger molecule, which can then be carried through several synthetic steps before the dithiolane is unmasked to reveal a ketone. This strategy is particularly useful in the late stages of a synthesis. organic-chemistry.org For instance, the aldehyde could undergo an aldol (B89426) reaction or a Wittig-type olefination to be incorporated into a growing carbon chain, with the dithiolane serving as a robust masked ketone.

Achieving stereocontrol is a central challenge in the synthesis of complex bioactive molecules, as the biological function of a molecule is often dependent on its specific three-dimensional arrangement. The aldehyde group of this compound is a prochiral center, providing a key opportunity for stereocontrolled transformations. Asymmetric aldol reactions, for example, could be employed to introduce new stereocenters with high enantiomeric or diastereomeric purity. nih.gov

Furthermore, chirality can be introduced via the dithiolane ring itself. The use of chiral auxiliaries attached to the dithiane or dithiolane backbone has been shown to direct the stereochemical outcome of subsequent reactions. tandfonline.comrsc.org For instance, 1,3-dithianes bearing a chiral auxiliary derived from camphor (B46023) can be oxidized asymmetrically to afford single-enantiomer monosulfoxides. rsc.org These chiral sulfoxides can then influence the stereoselectivity of reactions at an adjacent carbon, serving as "asymmetric building blocks". tandfonline.com While the target compound is achiral, it could be derivatized with a chiral auxiliary or undergo an asymmetric reaction at the aldehyde to produce enantiomerically enriched products, which are crucial intermediates for the synthesis of complex chiral molecules. nih.govnih.gov

Intermediacy in Pharmaceutical Agent Development

The 1,3-dithiolane (B1216140) ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide range of therapeutic agents designed to treat neoplastic, infectious, and neurodegenerative diseases. nih.gov Its versatility and metabolic stability contribute to its value in drug design. nih.gov

The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of more elaborate, biologically active heterocyclic systems. The aldehyde can undergo a wide array of chemical transformations, including:

Condensation reactions with amines or hydrazines to form imines, oximes, or hydrazones, which can then be cyclized to form nitrogen-containing heterocycles.

Oxidation to a carboxylic acid, which can be used in amide bond couplings to build peptide-like structures or other heterocyclic systems.

Reduction to an alcohol, which can be further functionalized, for example, by conversion to a leaving group to allow for substitution reactions.

These transformations allow chemists to use this compound as a starting point to construct larger molecules containing additional rings and functional groups, exploring new chemical space for potential drug candidates. The 1,3-dithiolane moiety itself is a key component of various bioactive compounds. nih.gov

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore a major focus of pharmaceutical development. As an achiral molecule, this compound can serve as a key intermediate in the synthesis of chiral drug candidates.

The aldehyde group provides a prochiral center that can be targeted by asymmetric synthesis methods. For example, enantioselective addition of a nucleophile (e.g., an organometallic reagent or a cyanide) to the aldehyde can generate a chiral alcohol with high enantiomeric purity. This new stereocenter can then guide the stereochemistry of subsequent transformations. The 1,3-dithiolane scaffold has been successfully incorporated into various chiral drug candidates, including M2 receptor antagonists and melanogenesis inhibitors. nih.gov The ability to generate stereochemically defined centers from intermediates like this compound is thus a valuable strategy in the design of new, potent, and selective pharmaceutical agents.

Role in Agrochemical Research and Development of Advanced Synthetic Routes

In addition to its applications in medicine, the 1,3-dithiolane framework is also relevant to the agrochemical industry. The development of advanced synthetic routes to create novel pesticides with improved efficacy and safety profiles is an ongoing area of research.

The reactivity of this compound has been specifically explored for its potential in creating new pesticides. Of particular interest is its conversion into oxime derivatives. The reaction of the aldehyde with hydroxylamine (B1172632) or its derivatives yields oximes, a class of compounds known to possess insecticidal and nematicidal properties. nih.gov The biological activity of organophosphate pesticides, for example, is related to their interaction with acetylcholinesterase, and oximes are studied as reactivators for the inhibited enzyme. nih.gov By modifying the substituents on the dithiolane ring and the oxime functionality, researchers can fine-tune the biological activity and physical properties of the resulting compounds to develop new agrochemical agents. The synthesis of such substituted 1,3-dithiolane-2-carboxaldehydes provides a clear pathway to novel potential pesticides.

Application in Polymer Chemistry for Novel Material Design

The bifunctional character of this compound, featuring a reactive aldehyde moiety and a sulfur-rich dithiolane ring, opens up significant avenues for its use in polymer chemistry and the creation of innovative materials. Although direct polymerization of this specific molecule is not widely reported in scientific literature, its distinct functional groups indicate its potential value in several key areas. These include the synthesis of polymers with specific functionalities, the creation of crosslinked polymer networks, and its use as a modifying agent for pre-existing polymers.

The aldehyde group is a highly versatile functional component that can be integrated into the structure of polymers. Monomers containing aldehyde groups can be polymerized to produce polymers with pendant aldehyde functionalities distributed along the polymer chain. acs.org These reactive sites can subsequently be employed for a wide range of post-polymerization modifications. For example, they readily react with amines, hydrazines, and alcohols to form imines, hydrazones, and acetals, respectively. acs.orgnih.gov This capability allows for the covalent attachment of a diverse array of molecules, such as biologically active compounds, dyes, or other polymers, to the main polymer backbone.

The polymerization of monomers containing aldehyde groups, such as vanillin (B372448) methacrylate (B99206), has been effectively carried out using methods like reverse iodine transfer polymerization (RITP). This has led to the creation of polymers with controlled molecular weights and reactive pendant aldehyde groups. acs.org In a similar fashion, this compound could potentially be transformed into a polymerizable derivative, for instance, a methacrylate or styrenic monomer, which could then undergo polymerization.

Table 1: Potential Polymerization of a this compound Derivative

| Monomer | Polymerization Method | Resulting Polymer | Potential Post-Polymerization Modification |

| 2-(2-ethyl-1,3-dithiolan-2-yl)ethenylbenzene | Free Radical Polymerization | Polystyrene with pendant dithiolane carbaldehyde groups | Reaction of aldehyde with amines to form Schiff bases |

| This compound methacrylate | RAFT Polymerization | Polymethacrylate with pendant dithiolane carbaldehyde groups | Crosslinking through the dithiolane ring |

| This compound | Anionic Polymerization | Polyacetal with pendant dithiolane groups | Hydrolysis to regenerate aldehyde for further reaction |

The 1,3-dithiolane ring is a crucial element in the design of dynamic and responsive materials. While 1,2-dithiolanes are more frequently investigated for their dynamic disulfide bonds, 1,3-dithiolanes can also be engineered to take part in dynamic covalent chemistry. The inclusion of the dithiolane moiety can bestow distinct properties upon a polymer, such as the capacity to form reversible crosslinks. nih.govacs.org

Polymers containing dithiolane have been demonstrated to form self-crosslinkable micelles that are sensitive to reducing agents like glutathione, positioning them as promising candidates for drug delivery systems. nih.govacs.org The crosslinking is typically facilitated through disulfide exchange reactions. Although this compound lacks a disulfide bond, its dithiolane ring can be opened under particular conditions to produce thiols, which can then engage in the formation of disulfide bonds for crosslinking purposes.

Table 2: Properties of Dithiolane-Functionalized Polymers

| Polymer System | Crosslinking Mechanism | Key Property | Potential Application |

| Poly(ε-caprolactone) with pendant 1,2-dithiolanes | Disulfide exchange | Reduction-responsive | Intracellular drug delivery nih.govacs.org |

| Polyamides with 1,2-dithiolane (B1197483) groups | Reversible ring-opening | Self-healing, adhesion | Reusable adhesives, regenerative materials rsc.orgresearchgate.net |

| Polycarbonates with pendant 1,2-dithiolanes | Thiol-disulfide exchange | Dynamic, adaptable | Self-healing hydrogels researchgate.net |

Dithioesters and related thiocarbonylthio compounds are well-recognized as chain-transfer agents (CTAs) in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a method for controlled radical polymerization. cmu.eduwikipedia.org While this compound does not function as a conventional RAFT agent, it has the potential to be converted into one. For instance, reacting the aldehyde with a suitable amine and subsequently converting it to a dithiocarbamate (B8719985) could produce a functional RAFT agent. cmu.edu Such a CTA would facilitate the synthesis of well-defined polymers with a dithiolane functionality at one end. This would pave the way for the creation of block copolymers containing a dithiolane block, which could be utilized for developing nanostructured materials or for surface modification.

Spectroscopic and Computational Elucidation of 2 Ethyl 1,3 Dithiolane 2 Carbaldehyde

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous determination of the structure, conformation, and electronic nature of organic molecules. For 2-ethyl-1,3-dithiolane-2-carbaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational and electronic spectroscopy, and mass spectrometry would provide a comprehensive understanding of its chemical identity.

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the dithiolane ring, and the aldehyde functional group.

Aldehyde Proton: A highly deshielded singlet is anticipated in the region of δ 9-10 ppm, which is characteristic of an aldehyde proton. libretexts.org

Dithiolane Ring Protons: The four protons on the ethylene (B1197577) bridge of the 1,3-dithiolane (B1216140) ring would likely appear as a multiplet or two separate multiplets in the δ 3.0-3.5 ppm range. The exact chemical shift and multiplicity would depend on the conformational dynamics of the five-membered ring.

Ethyl Group Protons: The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet would be expected around δ 1.5-2.5 ppm, influenced by the adjacent quaternary carbon, while the methyl triplet would appear further upfield, around δ 0.9-1.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework.

Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected to be significantly downfield, typically in the range of δ 190-200 ppm.

Quaternary Carbon: The C2 carbon of the dithiolane ring, substituted with both the ethyl and carbaldehyde groups, would appear as a unique quaternary signal. Its chemical shift would be influenced by the two sulfur atoms and the attached groups.

Dithiolane Ring Carbons: The two methylene carbons of the dithiolane ring are expected to have chemical shifts in the range of δ 30-40 ppm.

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group would give rise to two distinct signals in the aliphatic region of the spectrum.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.0 - 10.0 (s) | 190 - 200 |

| Dithiolane (-SCH₂CH₂S-) | 3.0 - 3.5 (m) | 30 - 40 |

| Ethyl (-CH₂CH₃) | 1.5 - 2.5 (q) | 20 - 30 |

| Ethyl (-CH₂CH₃) | 0.9 - 1.2 (t) | 10 - 15 |

| Dithiolane (C2) | - | 50 - 70 |

This table is predictive and actual experimental values may vary.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups present and the conformational isomers of a molecule.

FT-IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, expected in the range of 1720-1740 cm⁻¹. libretexts.org Other characteristic bands would include C-H stretching vibrations for the alkyl and aldehyde groups around 2720 cm⁻¹ and 2820 cm⁻¹ (for the aldehyde C-H) and in the 2850-3000 cm⁻¹ region for the ethyl and dithiolane protons. C-S stretching vibrations typically appear in the fingerprint region (600-800 cm⁻¹) and can be weak.

Electronic Spectroscopy (UV-Vis): The UV-Vis spectrum is expected to show a weak n→π* transition for the carbonyl group at a longer wavelength (around 280-300 nm) and a more intense π→π* transition at a shorter wavelength. The exact positions of these absorptions can be influenced by the solvent polarity.

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (MW = 162.27 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 162.

The fragmentation of aldehydes often involves characteristic losses. libretexts.orgwhitman.edu Key fragmentation pathways for this compound would likely include:

Loss of the formyl group (-CHO): A fragment corresponding to [M-29]⁺ would be a significant peak.

Loss of the ethyl group (-C₂H₅): A fragment at [M-29]⁺ could also arise from the loss of the ethyl group.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the dithiolane ring.

Ring fragmentation: The dithiolane ring itself can undergo fragmentation, leading to sulfur-containing radical cations.

The study of the mass spectra of derivatives, such as oximes formed from the reaction of the aldehyde with hydroxylamine (B1172632), can provide further structural confirmation.

X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and stereochemistry. wikipedia.org While no crystal structure for this compound has been reported in the searched literature, such an analysis would provide invaluable information.

If a suitable single crystal could be obtained, X-ray crystallography would unambiguously confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles within the dithiolane ring and the substituent groups. This would also reveal the solid-state conformation of the molecule, including the orientation of the ethyl and carbaldehyde groups relative to the ring. For chiral derivatives of this compound, X-ray crystallography would be essential for determining the absolute and relative stereochemistry of any stereocenters. For instance, in a related dithiane derivative, X-ray analysis revealed a chair conformation for the six-membered ring. researchgate.net

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for understanding the properties of molecules like this compound. researchgate.net

DFT calculations can be employed to model the geometric and electronic properties of this compound. These calculations can predict:

Optimized Geometry: The most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This can help in understanding the preferred conformation of the dithiolane ring and its substituents.

Spectroscopic Properties: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies. These calculated values can then be compared with experimental data (if available) to aid in spectral assignment.

Electronic Properties: The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability and can be related to the electronic transitions observed in UV-Vis spectroscopy.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which can predict the sites most susceptible to nucleophilic or electrophilic attack. For an aldehyde, the carbonyl carbon is expected to be an electrophilic site.

DFT studies on similar sulfur-containing heterocyclic compounds have shown good agreement between calculated and experimental data, highlighting the reliability of this approach for predicting the properties of this compound. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the dynamic nature of molecules over time. mdpi.com By simulating the movements of atoms and bonds, MD can reveal the preferred three-dimensional arrangements (conformations) of a molecule and the energetic barriers between them. For this compound, MD simulations would provide critical insights into its flexibility, which is primarily dictated by the dithiolane ring puckering and the rotation around the single bonds connecting the ethyl and carbaldehyde groups.

The 1,3-dithiolane ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The orientation of the ethyl and carbaldehyde substituents at the C2 position (the carbon atom between the two sulfur atoms) will be influenced by these ring conformations. Furthermore, rotation around the C2-C(aldehyde) and C2-C(ethyl) bonds leads to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

An MD simulation would map this "conformational landscape" by sampling numerous molecular geometries over time. The output of such a simulation can be analyzed to determine the relative populations of different conformers at a given temperature. The conformers that are lower in energy will be more populated, according to the Boltzmann distribution. These simulations can be performed in a vacuum or with an explicit solvent to understand how intermolecular interactions with the surrounding medium influence conformational preferences.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation

| Dihedral Angle(s) | Conformer Description | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| S1-C2-C(H)=O: ~180°S1-C2-C(H₂)-CH₃: ~60° | Anti-aldehyde, Gauche-ethyl | 0.00 | 45 |

| S1-C2-C(H)=O: ~60°S1-C2-C(H₂)-CH₃: ~180° | Gauche-aldehyde, Anti-ethyl | 0.25 | 30 |

| S1-C2-C(H)=O: ~-60°S1-C2-C(H₂)-CH₃: ~60° | Gauche-aldehyde, Gauche-ethyl | 0.80 | 15 |

| S1-C2-C(H)=O: ~180°S1-C2-C(H₂)-CH₃: ~-60° | Anti-aldehyde, Gauche-ethyl | 1.50 | 10 |

Prediction of Spectroscopic Parameters and Reaction Pathways

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting a molecule's spectroscopic properties and exploring its chemical reactivity. researchgate.net These methods can achieve high accuracy, often rivaling experimental measurements, especially when combined with machine learning approaches. nrel.govnih.govrsc.org

Prediction of Spectroscopic Parameters

DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov To do this, the geometry of the molecule is first optimized to find its lowest energy structure. Then, the magnetic shielding of each nucleus is calculated. By comparing these values to a standard reference, like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. researchgate.net This is invaluable for confirming the structure of a synthesized compound or for distinguishing between isomers. The accuracy of these predictions can be further improved by averaging the results over several low-energy conformations identified through MD simulations. rsc.org

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound using DFT/GIAO

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (carbaldehyde) | 195.2 |

| C2 (dithiolane ring) | 55.8 |

| -CH₂- (ethyl group) | 28.5 |

| -CH₂-S (dithiolane ring) | 39.7 |

| -CH₃ (ethyl group) | 11.3 |

Prediction of Reaction Pathways

Computational methods are also used to map out potential chemical reactions. By calculating the energies of reactants, products, and the transition states that connect them, a reaction coordinate diagram can be constructed. This provides crucial information about the feasibility of a reaction (thermodynamics) and its likely speed (kinetics).

Table 3: Illustrative Predicted Energetics for Potential Reactions

| Reaction | Reactant(s) | Product(s) | Activation Energy (Ea, kcal/mol) | Reaction Energy (ΔE, kcal/mol) |

| Oxidation of Aldehyde | This compound + [O] | 2-ethyl-1,3-dithiolane-2-carboxylic acid | 15.5 | -45.2 (Exothermic) |

| Reduction of Aldehyde | This compound + [H] | (2-ethyl-1,3-dithiolan-2-yl)methanol | 12.1 | -20.8 (Exothermic) |

| Dithiolane Ring Opening | This compound | 2-oxobutanal + ethane-1,2-dithiol | 25.0 | +5.7 (Endothermic) |

Future Research Directions and Innovations

Development of Green Chemistry Methodologies for Dithiolane Synthesis

The synthesis of dithiolanes is undergoing a transformation driven by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. tandfonline.com Traditional methods often rely on harsh conditions and volatile organic solvents. tandfonline.comorganic-chemistry.org Current research emphasizes the development of more sustainable protocols.

Key areas of development include:

Solvent-Free Reactions: A significant push is being made towards solvent-free conditions to minimize waste and environmental harm. researchgate.netresearchgate.net Catalysts like stannous chloride dihydrate (SnCl₂·2H₂O) and tungstate (B81510) sulfuric acid have proven effective in promoting the conversion of aldehydes and ketones into 1,3-dithiolanes without the need for a solvent. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation offers a rapid, safe, and high-yielding alternative to conventional heating methods. researchgate.netacs.org This technique has been successfully applied to the large-scale, solvent-free synthesis of dithiolanes, demonstrating its potential for industrial applications. acs.org

Recyclable Catalysts: To improve sustainability, researchers are exploring solid-supported and recyclable catalysts. organic-chemistry.orgresearchgate.net For instance, tungstate sulfuric acid and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) have been used as efficient and reusable catalysts for dithiolane formation. organic-chemistry.orgresearchgate.net

These greener approaches are not only environmentally beneficial but also often result in higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net

Table 1: Comparison of Green Synthesis Methods for Dithiolanes

| Method | Catalyst Example | Key Advantages | Relevant Findings |

|---|---|---|---|

| Solvent-Free Synthesis | Tungstate Sulfuric Acid, SnCl₂·2H₂O | Reduced waste, environmental safety, often faster reactions. | Effective for both aliphatic and aromatic carbonyls with excellent yields and simple work-up. researchgate.netresearchgate.net |

| Microwave Irradiation | Montmorillonite (B579905) Clay K10 | Rapid reaction times (minutes vs. hours/days), high efficiency, easily scalable. researchgate.netacs.org | Quantitative conversion and high yields achieved in large-scale synthesis without solvents. acs.org |

| Reusable Catalysts | HClO₄-SiO₂, Scandium(III) triflate | Cost-effective, reduced catalyst waste, simplified purification. tandfonline.comorganic-chemistry.org | Catalyst can be recovered and reused multiple times without significant loss of activity. researchgate.net |

Exploration of Photocatalytic and Electrocatalytic Transformations

The unique electronic properties of the dithiolane group are being harnessed in the burgeoning fields of photocatalysis and electrocatalysis. These methods utilize light or electricity to drive chemical reactions, offering clean and energy-efficient alternatives to traditional thermal methods.

Visible-Light Photocatalysis: Researchers have demonstrated that visible-light photoredox catalysis can induce novel transformations in dithiolanes. chemrxiv.org For example, a base-dependent oxidative rearrangement of dithiolanes can lead to the formation of either sulfoxides or unique disulfide-linked-dithioesters, a reaction that avoids the typical deprotection to the corresponding aldehyde. chemrxiv.orgnih.gov This approach relies on a clean energy source and can be performed on a gram scale, highlighting its practical utility. chemrxiv.orgnih.gov These reactions are often initiated by generating a thiyl radical, which can then undergo further transformations. nih.govresearchgate.net

Electrocatalysis: Dithiolene-metal complexes, particularly with cobalt and nickel, have emerged as highly active electrocatalysts. nih.govnih.govresearchgate.net These complexes are being investigated for their ability to catalyze crucial reactions like the reduction of protons to produce hydrogen (H₂) gas. nih.govnih.gov This application is central to the development of artificial photosynthesis systems for converting solar energy into chemical fuel. nih.gov Studies show that these catalysts are active in aqueous environments and their mechanism often involves the reduction of the metal complex followed by protonation to facilitate H₂ evolution. nih.govresearchgate.net

Table 2: Research Highlights in Photocatalysis and Electrocatalysis of Dithiolanes

| Catalysis Type | Catalyst System | Application | Key Findings |

|---|---|---|---|

| Photocatalysis | Visible-light photoredox catalyst (e.g., Eosin Y) | Rearrangement of dithiolanes | Selective C-S bond cleavage to form disulfide-linked-dithioesters instead of aldehydes. chemrxiv.orgnih.gov |

| Electrocatalysis | Cobalt-dithiolene complexes | Hydrogen (H₂) evolution | Exceptionally active for proton reduction in aqueous solutions, with high turnover numbers. nih.govnih.gov |

| Electrocatalysis | Nickel-dithiolene complexes | Hydrogen (H₂) evolution | High turnover frequencies for hydrogen production confirmed by cyclic voltammetry and gas chromatography. researchgate.net |

Integration into Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of new dithiolane derivatives and optimize their synthesis, researchers are integrating dithiolane chemistry with automated and high-throughput platforms. These technologies enable the rapid execution and analysis of a large number of experiments, drastically reducing the time and resources required for research and development. youtube.com

Machine Learning-Assisted Optimization: Bayesian optimization (BO), a machine-learning technique, is being applied to efficiently screen and identify optimal reaction conditions. mdpi.com In one study, BO was used to improve the synthesis of a spiro-dithiolane, a key intermediate for polyvalent mercaptans, achieving a high conversion yield in a small number of experiments. mdpi.com This data-driven approach avoids the limitations of traditional trial-and-error methods by intelligently selecting the next set of experimental parameters to test. mdpi.com

High-Throughput Screening (HTS): HTS platforms are crucial for evaluating large libraries of chemical compounds for specific properties. nih.gov In the context of dithiolanes, HTS can be used to screen for derivatives with desired biological activity or to identify thiol-reactive compounds within larger chemical libraries. nih.govplos.org This allows for the rapid identification of promising lead compounds for drug discovery or materials science applications. nih.gov

The combination of automated synthesis platforms with machine learning and HTS is set to revolutionize how dithiolane-based molecules are developed, enabling more efficient and intelligent discovery cycles. youtube.commdpi.com

Design of Novel Functional Materials Incorporating Dithiolane Scaffolds

The dithiolane scaffold, particularly the 1,2-dithiolane (B1197483) and 1,3-dithiolane (B1216140) rings, is a versatile building block for creating advanced functional materials with dynamic and responsive properties. nih.govnih.gov The unique reactivity of the disulfide bond within the five-membered ring allows for the development of "smart" materials. nih.govacs.org

Dynamic and Self-Healing Hydrogels: Dithiolanes are being incorporated into polymer backbones to create hydrogels with remarkable properties. biomaterials.orgnih.gov These materials can be formed through photo-induced ring-opening polymerization of dithiolane functionalities. biomaterials.org The resulting disulfide crosslinks are dynamic and can respond to various stimuli, allowing for photo-induced softening, stiffening, and even complete degradation on demand. nih.gov This has led to the development of self-healing and injectable hydrogels that mimic the extracellular matrix for applications in tissue engineering and 3D cell culture. biomaterials.orgresearchgate.net

Recyclable Polymers and Additive Manufacturing: The reversible nature of dithiolane polymerization is being exploited to create recyclable thermosets and resins for additive manufacturing (3D printing). rsc.org Multifunctional monomers incorporating 1,2-dithiolanes can be photopolymerized to create robust materials. rsc.org These materials can later be broken down back to the monomer with high recovery rates through heating and dilution, which can then be repolymerized, paving the way for a circular economy in advanced manufacturing. rsc.org

Privileged Scaffolds in Medicinal Chemistry: The 1,3-dithiolane ring is recognized as a "privileged scaffold" in drug design. nih.govunife.itunipv.it This means the structure is frequently found in biologically active compounds across different therapeutic areas, including anti-infective, anti-inflammatory, and neurodegenerative agents. nih.govresearchgate.net Its value lies in its metabolic stability and its ability to orient functional groups in a specific three-dimensional space to interact effectively with biological targets. nih.gov

Table 3: Applications of Dithiolane Scaffolds in Functional Materials

| Material Type | Dithiolane Type | Key Feature | Potential Application |

|---|---|---|---|

| Dynamic Hydrogels | 1,2-Dithiolane (Lipoic Acid) | Stimuli-responsive, photo-induced crosslinking and degradation. nih.gov | 3D cell culture, tissue engineering, drug delivery. biomaterials.orgnih.gov |

| Recyclable Resins | 1,2-Dithiolane | Reversible photopolymerization. | Light-based additive manufacturing (3D printing). rsc.org |

| Self-Healing Materials | 1,2-Dithiolane | Dynamic disulfide bonds, reversible cross-linking. acs.orgresearchgate.net | Injectable biomaterials, adaptive coatings. researchgate.net |

| Bioactive Compounds | 1,3-Dithiolane | "Privileged scaffold" for drug design. nih.gov | Development of novel therapeutic agents. nih.govresearchgate.net |

Theoretical Advancements in Predicting Reactivity and Selectivity in Dithiolane Chemistry

To complement experimental work, theoretical and computational methods are becoming indispensable for understanding and predicting the behavior of dithiolanes. These tools provide deep mechanistic insights and guide the rational design of new reactions and molecules.

Quantum Mechanical (QM) Calculations: Computational methods like Density Functional Theory (DFT) are used to study reaction mechanisms, transition states, and the inherent properties of dithiolanes, such as ring strain, which is crucial to their reactivity. escholarship.orgrsc.org These calculations can explain observed reactivity patterns, such as why certain reactions proceed through specific pathways. researchgate.net

Machine Learning for Selectivity Prediction: A major challenge in organic synthesis is controlling selectivity (i.e., which part of a molecule reacts). rsc.org Advanced machine learning models, such as graph neural networks (GNNs), are being developed to predict the site- and regio-selectivity of organic reactions with high accuracy. semanticscholar.org By training on large datasets of known reactions, these models can learn the complex interplay of factors that govern a reaction's outcome. rsc.org Such tools can be applied to dithiolane chemistry to predict how a new substrate might react, thereby reducing the need for extensive experimental screening. semanticscholar.orgnih.gov

Predicting Binding and Function: For dithiolane-based bioactive molecules, computational tools are used to predict how they will bind to biological targets like proteins. nih.gov This aids in rational drug design by allowing scientists to virtually screen compounds and prioritize those with the highest predicted affinity and selectivity, ultimately streamlining the drug discovery process. nih.gov

These theoretical advancements are accelerating the pace of innovation by providing a powerful predictive framework that complements and guides experimental efforts in the lab. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-1,3-dithiolane-2-carbaldehyde, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via functionalization of tetrathiafulvalene (TTF) derivatives. For example, oxidation of 1,3-dithiolane precursors with aldehydes under controlled conditions yields carbaldehyde derivatives. Purity optimization involves recrystallization from ethanol or acetone and monitoring via HPLC with UV detection at 254 nm. Structural confirmation should combine NMR (<sup>1</sup>H, <sup>13</sup>C) and single-crystal X-ray diffraction (e.g., using SHELXL ).

Q. How should researchers characterize the electronic properties of this compound?

- Methodological Answer : Cyclic voltammetry (CV) in anhydrous dichloromethane with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) reveals redox potentials. UV-Vis spectroscopy in THF or DMSO can identify π→π* transitions. Computational methods (DFT at B3LYP/6-31G**) validate experimental data .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritancy (similar to carbaldehyde analogs ). Waste disposal must follow hazardous chemical guidelines, with neutralization prior to incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent effects. Refine structures using SHELXL with TWIN/BASF commands for twinned crystals. Compare multiple datasets and validate with Hirshfeld surface analysis .

Q. What strategies improve the reactivity of this compound in Wittig or condensation reactions?

- Methodological Answer : Activate the aldehyde group using Lewis acids (e.g., BF3·Et2O) or protect competing thiolane sulfur sites with trimethylsilyl groups. Reaction kinetics should be monitored via <sup>1</sup>H NMR to optimize stoichiometry and temperature .

Q. How do substituents on the dithiolane ring influence the compound’s supramolecular assembly in conductive materials?

- Methodological Answer : Ethyl groups enhance solubility in organic solvents (e.g., chloroform), enabling thin-film fabrication. Conductivity measurements (four-probe method) and XRD analysis of co-crystals with TCNQ reveal charge-transfer efficiency. Compare with unsubstituted analogs to isolate steric/electronic effects .

Q. What analytical techniques best quantify trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.